2-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine
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Overview
Description
2-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine is an intricate compound, characterized by its unique structure that includes a pyridine ring and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine typically involves multiple steps. The process usually starts with the preparation of the thiadiazole precursor, which is then linked with the pyrrolo-pyrrole segment through cycloaddition or condensation reactions. Reagents such as cyclopropyl isocyanide and various catalysts might be used under controlled temperature and pressure to ensure a high yield and purity of the final product.
Industrial Production Methods: : On an industrial scale, the production of this compound would likely be optimized for cost-efficiency and scalability. This might involve the use of automated continuous-flow reactors to maintain precise reaction conditions and minimize by-product formation. Advanced purification techniques like crystallization and chromatography are employed to achieve the required chemical purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound is subject to a variety of chemical reactions:
Oxidation: : Undergoes oxidation, typically using oxidizing agents like potassium permanganate, to yield sulfoxides or sulfones.
Reduction: : Can be reduced, often using hydrogenation techniques with catalysts like palladium on carbon, to produce reduced forms of the pyridine or thiadiazole rings.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring or the thiadiazole moiety.
Common Reagents and Conditions Used
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas, palladium on carbon.
Substitution Reagents: : Halogens for electrophilic substitution, amines for nucleophilic substitution.
Major Products Formed: : Depending on the reaction type, major products might include sulfoxides, reduced thiadiazole derivatives, or various substituted pyridine products.
Scientific Research Applications
The compound's unique structure lends itself to a wide range of scientific applications:
Chemistry: : Used in the development of novel catalysts and ligands due to its complex functional groups.
Biology: : Investigated for its potential as a bioactive molecule, with studies exploring its interactions with enzymes and receptors.
Medicine: : Potential pharmaceutical applications, especially in developing drugs targeting specific molecular pathways.
Industry: : Its stability and reactivity make it suitable for use in the synthesis of advanced materials and polymers.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: : This compound likely interacts with specific molecular targets through its thiadiazole and pyridine rings. These interactions might involve hydrogen bonding, π-π stacking, or coordination with metal ions.
Molecular Targets and Pathways Involved: : Potential targets include enzymes with active sites compatible with the compound's structure, or receptors that can form stable complexes with it. The pathways involved could be related to signal transduction, enzyme inhibition, or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Compared to other compounds with similar structures, 2-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine stands out due to its unique combination of functional groups and ring systems.
List the Similar Compounds
2-[1-(5-phenyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine: : Differing primarily in the substituent on the thiadiazole ring.
2-[1-(5-methyl-1,3,4-thiadiazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine: : Featuring a methyl group instead of a cyclopropyl group, impacting its reactivity and interaction profiles.
This compound, with its multi-ring structure and diverse functional groups, opens up numerous avenues for research and application across various scientific domains. This compound is often appreciated for its unique reactivity and potential in developing new materials and pharmaceuticals.
Properties
IUPAC Name |
2-cyclopropyl-5-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5S/c1-2-7-17-14(3-1)20-9-12-6-8-21(13(12)10-20)16-19-18-15(22-16)11-4-5-11/h1-3,7,11-13H,4-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZBACOLZGNNPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCC4C3CN(C4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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